molecular formula C18H14N4O4S B11613772 N'-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide

N'-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide

Cat. No.: B11613772
M. Wt: 382.4 g/mol
InChI Key: ABVOFARNOYTFSU-GRSHGNNSSA-N
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Description

N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol or methanol, often with the addition of a few drops of glacial acetic acid as a catalyst . The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base hydrazone.

Chemical Reactions Analysis

N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and other proteins, thereby modulating their activity . The specific pathways involved depend on the nature of the metal ion and the biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(Z)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-yl)methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C18H14N4O4S/c23-13-8-6-11(7-9-13)15(24)21-19-10-14-16(25)20-18(27)22(17(14)26)12-4-2-1-3-5-12/h1-10,14,23H,(H,21,24)(H,20,25,27)/b19-10-

InChI Key

ABVOFARNOYTFSU-GRSHGNNSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=S)/C=N\NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=S)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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